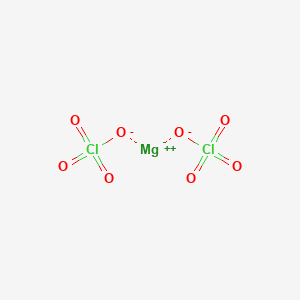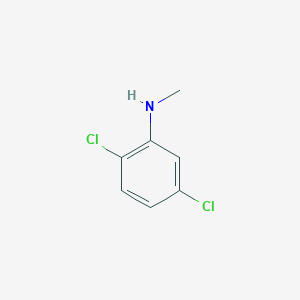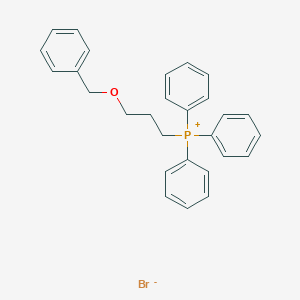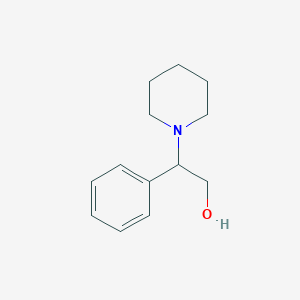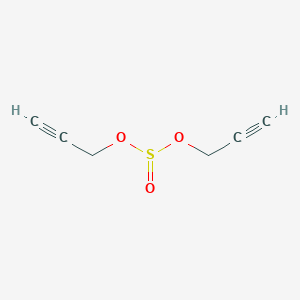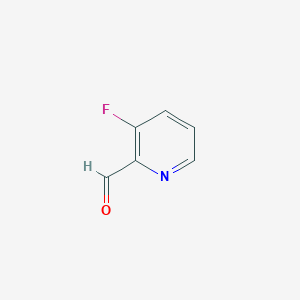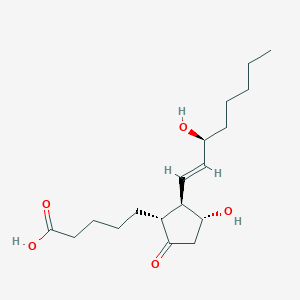
2,3-dinor Prostaglandin E1
説明
2,3-dinor Prostaglandin E1 (PGE1) is not a major naturally occurring prostaglandin, but it is widely administered clinically for several indications including peripheral occlusive vascular disease, erectile dysfunction, and in neonatal cardiology .
Synthesis Analysis
2,3-Dinorprostaglandins (dinor-PGs) have been regarded as β-oxidation products of arachidonic-acid-derived prostaglandins . Dinor-PGD1 and its epimer 13-epi-dinor-PGD1 were found to be dual agonists for PPARα/γ, whereas PGD2 derived from arachidonic acid is selective for PPARγ .Chemical Reactions Analysis
The metabolism of PGE1 is normally initiated by oxidation at C-15, resulting in 13,14-dihydro-15-keto PGE1 as the major metabolite .Physical And Chemical Properties Analysis
The molecular formula of 2,3-dinor Prostaglandin E1 is C18H30O5, with a molecular weight of 326.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 .科学的研究の応用
Cardiology
2,3-dinor Prostaglandin E1: has been utilized in cardiology, particularly for its vasodilatory properties. It is clinically administered for conditions such as peripheral occlusive vascular disease . The compound aids in improving blood flow and preventing thrombosis, which is crucial in managing diseases like peripheral artery disease.
Erectile Dysfunction
In the field of urology, 2,3-dinor Prostaglandin E1 is used to treat erectile dysfunction . It works by relaxing smooth muscle tissue and dilating blood vessels in the penis, facilitating an erection. This application is significant for improving the quality of life for affected individuals.
Neonatal Care
2,3-dinor Prostaglandin E1: plays a vital role in neonatal cardiology . It is used to maintain the patency of the ductus arteriosus in newborns with congenital heart defects, ensuring proper blood circulation until surgical interventions can be performed.
Pain Management
Research suggests that 2,3-dinor Prostaglandin E1 could be involved in pain mediation . It may influence the hyperpolarization-activated cyclic nucleotide-gated channel 2 via the EP2 receptor in neurons, which is associated with the sensation of pain, offering potential therapeutic targets for pain management.
Inflammation
The role of 2,3-dinor Prostaglandin E1 in inflammation is under investigation, with the parent compound PGE1 being known to have anti-inflammatory effects . Understanding its function could lead to new anti-inflammatory therapies, particularly for chronic inflammatory conditions.
Vascular Diseases
2,3-dinor Prostaglandin E1: is also being explored for its potential applications in treating various vascular diseases . Its vasodilatory effect is beneficial in conditions where improving blood flow can alleviate symptoms and reduce disease progression.
Angiogenesis
In cardiology research, 2,3-dinor Prostaglandin E1 has been implicated in angiogenesis , the formation of new blood vessels . This is particularly relevant in ischemic heart disease, where new vessel formation can improve myocardial perfusion and patient outcomes.
Pulmonary Hypertension
Lastly, 2,3-dinor Prostaglandin E1 has been used in the management of neonatal pulmonary hypertension . It helps in reducing pressure on the right ventricle by dilating pulmonary vessels, which is crucial for infants with conditions like congenital diaphragmatic hernia.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h10-11,13-15,17,19,21H,2-9,12H2,1H3,(H,22,23)/b11-10+/t13-,14+,15+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUGBRJEKVKOKQ-LRSAKWJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dinor Prostaglandin E1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



